molecular formula C13H23NO3 B1589814 Undecylenoyl glycine CAS No. 54301-26-7

Undecylenoyl glycine

Cat. No. B1589814
CAS RN: 54301-26-7
M. Wt: 241.33 g/mol
InChI Key: ZROLMAVYZOMHRS-UHFFFAOYSA-N
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Description

Undecylenoyl glycine is a substance used in cosmetics with multiple functions . It helps control oily skin, fights bacteria and fungus, reduces sweat odor, conditions hair, and cleanses the skin . It is an acylation product of glycine with undecylenic acid .


Synthesis Analysis

Undecylenoyl glycine can be analyzed by a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .


Molecular Structure Analysis

The molecular formula of Undecylenoyl glycine is C13H23NO3 . Its molecular weight is 241.331 . The InChI Key is ZROLMAVYZOMHRS-UHFFFAOYSA-N .


Chemical Reactions Analysis

Undecylenoyl glycine can be analyzed by a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .


Physical And Chemical Properties Analysis

The molecular formula of Undecylenoyl glycine is C13H23NO3 . Its molecular weight is 241.331 . The InChI Key is ZROLMAVYZOMHRS-UHFFFAOYSA-N . The LogP value is 2.24 .

Scientific Research Applications

Glycine in Plant Stress Resistance

Glycine betaine (GB) and proline, two major organic osmolytes, play significant roles in improving plant abiotic stress resistance. These compounds are believed to have positive effects on enzyme and membrane integrity and help in osmotic adjustment in plants under stress conditions like drought, salinity, and extreme temperatures. Exogenous application of GB or proline has shown to significantly increase growth and crop yield under environmental stresses in many plant species. However, the exact mechanisms and optimal application strategies for these compounds need further research (Ashraf & Foolad, 2007).

Glycine in Metabolic Disorders

Glycine is crucial in various metabolic pathways, including glutathione synthesis and regulation of one-carbon metabolism. In obesity and metabolic disorders like type 2 diabetes and non-alcoholic fatty liver disease, lower circulating glycine levels have been observed. Clinical studies suggest glycine supplementation could have beneficial effects in these conditions. The review emphasizes the importance of diet, gut microbiota, and liver metabolism in determining glycine availability in these disorders (Alves et al., 2019).

Glycine's Antimicrobial Properties

Glycine's effect on bacteria, including Helicobacter pylori, has been studied, revealing its potential as an antimicrobial agent. It shows synergistic activity when combined with other antibacterial drugs, suggesting its potential in new therapeutic approaches for bacterial infections (Minami et al., 2004).

Glycine in Human and Animal Health

Glycine plays a vital role in metabolic regulation, antioxidative reactions, and neurological function. It is used to prevent tissue injury, enhance antioxidative capacity, promote wound healing, improve immunity, and treat metabolic disorders. Its multifaceted benefits, coupled with its insufficient synthesis, suggest that it is a conditionally essential and functional amino acid for humans and animals (Wang et al., 2013).

Glycine's Neuroprotective Effects

Glycine has shown neuroprotective effects in various conditions, including subarachnoid hemorrhage (SAH). It has been observed to ameliorate neuronal death and brain edema following SAH through the miRNA-26b/PTEN/AKT signaling pathway, providing a potential therapeutic target for SAH injury treatment (Qin & Cheng, 2019).

Safety And Hazards

Undecylenoyl glycine may cause serious eye damage . It may also cause skin irritation, gastrointestinal tract irritation with nausea, vomiting, and diarrhea, and respiratory tract irritation . It is advised to avoid contact with skin, eyes, and clothing, and to avoid generating dust .

Future Directions

Undecylenoyl glycine is commonly found in cleaners, all-purpose/multi-surface dish detergent or soap, and hand sanitizers . It is expected to continue being used in these and potentially other applications due to its beneficial properties .

properties

IUPAC Name

2-(undec-10-enoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-2-3-4-5-6-7-8-9-10-12(15)14-11-13(16)17/h2H,1,3-11H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROLMAVYZOMHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202671
Record name Undecylenoyl glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Undecylenoyl glycine

CAS RN

54301-26-7
Record name Lipacide UG
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54301-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Undecylenoyl glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054301267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecylenoyl glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (undec-10-enoylamino)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.587
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name UNDECYLENOYL GLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D20464K2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
CL Burnett, B Heldreth, WF Bergfeld… - … journal of toxicology, 2017 - journals.sagepub.com
… Undecylenoyl glycine Undecylenoyl glycine is the acylation product of glycine with undecylenic acid chloride. It conforms to the formula. Hair conditioning agents; surfactants—…
Number of citations: 28 journals.sagepub.com
V Chhetri, S Jamtsho, K Wangdi, S Gyeltshen… - Bhutan Health …, 2022 - bhj.com.bt
Introduction: Hand washing and the use of alcohol based hand-rub are two effective hand-hygiene procedures. Though the compliance to hand washing was relatively low, the COVID-…
Number of citations: 1 bhj.com.bt
DV Belsito, RA Hill, CD Klaassen, DC Liebler… - 2013 - cir-safety.org
… collagen amino acids undecylenoyl glycine undecylenoyl phenylalanine undecylenoyl wheat … agents Undecylenoyl Glycine Undecylenoyl Glycine is the acylation product of glycine with …
Number of citations: 2 www.cir-safety.org
H de Clermont-Gallerande - OCL, 2020 - ocl-journal.org
… This is the case for Undecylenoyl Glycine. These molecules are used in addition to the preservatives listed to boost the effectiveness of the preservative system. …
Number of citations: 5 www.ocl-journal.org
G Tafuro, E Di Domenico, A Costantini, S Francescato… - Cosmetics, 2022 - mdpi.com
… their chemical properties (Table S5): Caprylyl glycol (P1) and Pentylen glycol (P2) have been introduced into phase 1 before emulsification; Capryloyl glycine and Undecylenoyl glycine …
Number of citations: 4 www.mdpi.com
SD White, LK Cole - Greene's Infectious Diseases of the Dog and Cat, 2021 - Elsevier
… Remover (Vetoquinol) Calendula, capryloyl glycine, glycerin, isopropyl alcohol, labrasol, lemon synthetic perfume, polysorbate 80, transcutol V, tromethamine, undecylenoyl glycine …
Number of citations: 0 www.sciencedirect.com
HWD Head, S Work - skindrone.com
The list focuses on one shampoo per active ingredient and sticks to those active ingredients that are currently approved by the FDA (you can review the FDA approved list of active …
Number of citations: 0 skindrone.com
Ε Σαλμά - 2022 - polynoe.lib.uniwa.gr
This essay will analyze the philosophy of Korean cosmetic science, giving a brief historical overview of the traditional remedies used over the years, as well as the Korean belief in …
Number of citations: 0 polynoe.lib.uniwa.gr
MM Gulić - academia.edu
Organic and natural cosmetic products must fully comply with requirements of COSMOS, ECOCERT and NATRUE standards. These standards harmonize production methods, …
Number of citations: 0 www.academia.edu
G Proserpio, E Passerini - 2002 - books.google.com
Fatta la legge, trovato l’inganno?(agli italiani è sempre piaciuto farsi beffe delle leggi). Proviamo a controllare. Qui parliamo in particolare della Legge 713 integrata dai vari DM a tutto il …
Number of citations: 3 books.google.com

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